6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide
Description
Properties
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-10-5-8-3-4-14(12(13)15)7-9(8)6-11(10)17-2/h5-6H,3-4,7H2,1-2H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHYQKPDXXUSQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolones, while reduction can produce amines.
Scientific Research Applications
Sigma Receptor Affinity
One of the notable applications of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is its interaction with sigma receptors. Research indicates that derivatives of this compound exhibit high affinities for the sigma-2 receptor, which is overexpressed in various cancer cells but has low expression in normal tissues. This selectivity makes sigma-2 receptor ligands valuable for tumor imaging and cancer therapeutics .
Table 1: Binding Affinities of 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Derivatives
| Compound | Sigma-2 Receptor Affinity (nM) | Sigma-1 Receptor Affinity (nM) |
|---|---|---|
| 3b | 5 | Low |
| 3e | 6 | Low |
| 4b | 5 | Low |
| 4e | 6 | Low |
Anticancer Activity
In addition to its receptor binding properties, studies have demonstrated that certain analogs of this compound possess moderate anticancer activity against human liver (Huh-7) and esophagus (KYSE-140) cancer cell lines. However, the cytotoxic effects do not appear to correlate directly with sigma receptor affinity . This suggests that other mechanisms may be involved in mediating its anticancer effects.
Synthesis and Development
The synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been explored extensively. Recent methodologies have focused on optimizing yields and enhancing selectivity for sigma receptors. For instance, a combination of synthetic methods such as the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization has been employed to produce these compounds effectively .
Table 2: Synthesis Methods for Tetrahydroisoquinoline Derivatives
| Methodology | Description |
|---|---|
| Petasis Reaction | Utilizes boronic acids and glyoxylic acid |
| Pomeranz–Fritsch–Bobbitt Cyclization | Involves cyclization reactions for structural formation |
Potential Therapeutic Uses
Given its pharmacological profile, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide holds promise in several therapeutic areas:
Cancer Therapy
The ability to selectively target sigma-2 receptors makes this compound a candidate for developing targeted cancer therapies. Its moderate anticancer activity suggests potential as an adjuvant treatment alongside existing therapies.
Neurological Disorders
Isoquinoline derivatives have been studied for their effects on neurological conditions such as Parkinson's disease. The structural similarities between these compounds and known neuroprotective agents indicate potential applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been studied as an inhibitor of HIV-1 reverse transcriptase, where it binds to the enzyme and prevents viral replication .
Comparison with Similar Compounds
1-Substituted Derivatives
- 1-Methyl- and 1-Phenyl Derivatives :
- 1-Methyl-6,7-dimethoxy-THIQ : Lacks significant contractile activity in smooth muscle assays due to the absence of bulky substituents .
- 1-Phenyl-6,7-dimethoxy-THIQ (3a) : Exhibits high local anesthetic activity (surpassing lidocaine in duration) but shows acute toxicity (LD₅₀ = 280 mg/kg) .
- 1-(3′-Bromo-4′-hydroxyphenyl)-6,7-dimethoxy-THIQ (3e) : Retains anesthetic activity with markedly reduced toxicity (LD₅₀ = 3,850 mg/kg), demonstrating the safety benefits of halogen and hydroxyl groups on the aryl ring .
2-Substituted Derivatives
- 2-Carboxamide vs. 6,7-Dimethoxy-2-tosyl-THIQ: The sulfonyl group increases molecular weight (361.46 g/mol) and alters solubility, with a melting point of 150°C .
N-Benzyl Derivatives
- N-Benzyl-2-(1-alkyl/aryl-6,7-dimethoxy-THIQ)acetamides :
Pharmacological Profiles
- Contractile Activity :
- Beta-Adrenoceptor Activity: 1-Aryl derivatives display weak agonistic/antagonistic effects, limiting their utility as beta-blockers .
- Toxicity :
Key Research Findings
- Stereoselectivity : The Petasis reaction enables diastereoselective synthesis of (–)-6,7-dimethoxy-THIQ-1-carboxylic acid (99% e.e.), highlighting the role of chiral intermediates in optimizing bioactivity .
- Structure–Toxicity Relationship (STR) : Acute toxicity in mice correlates with substituent hydrophobicity; polar groups (e.g., –NH₂, –OH) enhance safety profiles .
- Local Anesthetic Efficacy : 1-Aryl derivatives in 1% concentration provide longer-lasting anesthesia than lidocaine, though some cause ocular irritation (e.g., 3r, 4a) .
Biological Activity
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide (referred to as M1) is a synthetic compound belonging to the class of tetrahydroisoquinolines. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and neuroprotection. The following sections will detail its biological activity, including various research findings and case studies.
- Chemical Formula : C₁₂H₁₅N₁O₄
- Molecular Weight : 237.255 g/mol
- IUPAC Name : 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- CAS Registry Number : Not available
Antiproliferative Effects
Research has demonstrated that M1 exhibits significant antiproliferative effects against hepatocellular carcinoma. A study involving diethylnitrosamine-induced hepatocarcinogenic rats showed that M1 restored liver tissue architecture and improved biochemical parameters associated with liver function. The study utilized high-performance liquid chromatography (HPLC) to confirm the presence of M1 in plasma after oral administration, indicating its bioavailability and potential therapeutic efficacy .
Table 1: Summary of Antiproliferative Effects of M1
The mechanisms underlying the biological activity of M1 are still being elucidated. However, it is hypothesized that its effects may be mediated through:
- Antioxidant Activity : Reducing oxidative stress in cells.
- Modulation of Signaling Pathways : Influencing pathways related to cell proliferation and apoptosis.
Case Studies
A notable case study involved the use of M1 in a rat model to assess its impact on liver cancer progression. The results indicated that treatment with M1 led to a significant reduction in tumor size and improved overall liver function metrics compared to control groups not receiving the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
